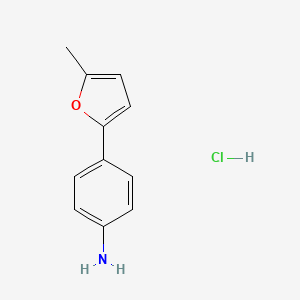

4-(5-methyl-2-furyl)aniline Hydrochloride

Description

Significance of Arylamines in Contemporary Organic Synthesis

Arylamines, or aromatic amines, are organic compounds where an amino group is directly attached to an aromatic ring. fiveable.me This structural motif is a core component in a vast array of functional molecules, including therapeutic agents, agrochemicals, and organic materials. nih.gov The significance of arylamines in synthesis stems from their versatile reactivity. The amino group can be readily diazotized to form diazonium salts, which are highly valuable intermediates for introducing a wide range of functional groups onto the aromatic ring through reactions like the Sandmeyer reaction. fiveable.me

Furthermore, arylamines are crucial precursors in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. researchgate.net These methodologies are fundamental to modern synthetic chemistry, enabling the construction of complex molecules from simpler building blocks. nih.govresearchgate.net The electronic properties of the aromatic ring in arylamines can be modulated by substituents, influencing the basicity and nucleophilicity of the amino group and allowing for fine-tuned reactivity in multi-step syntheses. fiveable.me Their widespread application is evident in the production of dyes, polymers, and a multitude of pharmaceutical compounds. nih.gov

The Role of Furan-Containing Heterocycles in Advanced Chemical Transformations

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org This structure imparts a unique combination of aromaticity and reactivity that makes it a valuable participant in advanced chemical transformations. wikipedia.org Furan and its derivatives are considered electron-rich aromatic systems, making them highly susceptible to electrophilic substitution reactions. msu.edu This reactivity allows for the facile introduction of functional groups onto the furan ring. pharmaguideline.com

Beyond substitution, the furan ring can participate as a diene in Diels-Alder cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. wikipedia.orgmsu.edu This reactivity has been harnessed in the total synthesis of numerous natural products. The furan nucleus is also a key structural feature in many bioactive molecules and can serve as a versatile intermediate for the synthesis of other heterocyclic systems. numberanalytics.com For instance, furan can be converted to pyrrole (B145914) by treatment with ammonia (B1221849) over solid acid catalysts, demonstrating its utility as a synthetic precursor. wikipedia.org

Contextualization of 4-(5-methyl-2-furyl)aniline Hydrochloride within Modern Heterocyclic Chemistry

This compound merges the key chemical features of both arylamines and furan heterocycles into a single molecular entity. This compound is an aniline (B41778) derivative with a 5-methyl-substituted furan ring at the para-position, formulated as a hydrochloride salt. The hydrochloride form enhances water solubility, which can be advantageous for certain applications.

In the context of modern heterocyclic chemistry, this compound serves as a precursor for more complex molecular structures. Its ability to participate in various chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution, makes it a versatile tool for synthetic chemists. The interaction between the furan and aniline moieties allows it to be used in the development of novel compounds with potential applications in biochemical assays and materials science.

Chemical Compound Data

Below are interactive tables detailing the properties and reactions related to the discussed chemical structures.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO · HCl | scbt.com |

| Molecular Weight | 209.67 g/mol | scbt.com |

| Synonyms | 4-(5-Methylfuran-2-yl)aniline hydrochloride | |

| Structural Category | Substituted Aromatic Amine |

Table 2: Key Reactions of Precursor Moieties

| Moiety | Reaction Type | Description |

| Arylamine | Diazotization | Forms diazonium salts, which are versatile synthetic intermediates. fiveable.me |

| Arylamine | Electrophilic Aromatic Substitution | Allows for functionalization of the aniline ring. fiveable.me |

| Arylamine | Buchwald-Hartwig Amination | A cross-coupling reaction to form C-N bonds. researchgate.net |

| Furan | Electrophilic Substitution | The electron-rich ring readily reacts with electrophiles like in nitration and halogenation. pharmaguideline.com |

| Furan | Diels-Alder Reaction | Acts as a diene to form complex cyclic compounds. msu.edu |

| Furan | Ring Opening/Transformation | Can be hydrolyzed to 1,4-dicarbonyl compounds or converted to other heterocycles. wikipedia.orgmsu.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(5-methylfuran-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;/h2-7H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHXMMAWOQGJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329187-43-1 | |

| Record name | Benzenamine, 4-(5-methyl-2-furanyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 5 Methyl 2 Furyl Aniline Hydrochloride and Structural Analogues

Direct Synthetic Routes to 4-(5-methyl-2-furyl)aniline Hydrochloride

Direct synthetic routes focus on the key bond-forming reactions that unite the furan (B31954) and aniline (B41778) components. These strategies are differentiated by which molecular fragment is derivatized to facilitate the final coupling.

Strategies Involving Aniline Derivatization

In this approach, an aniline precursor acts as a nucleophile, attacking an activated furan derivative. A common strategy is nucleophilic aromatic substitution (SNAr), though this is more prevalent in heteroaromatic systems like pyridines. nih.gov For furan rings, which are electron-rich, SNAr typically requires significant activation by strong electron-withdrawing groups on the furan ring, a condition not inherently present in the 5-methylfuran precursor.

A more plausible route involves modern cross-coupling reactions. For instance, a Buchwald-Hartwig amination could be employed. This would involve the palladium-catalyzed coupling of an aniline derivative (or a protected aniline such as an acetanilide) with a halogenated 5-methylfuran, such as 5-methyl-2-bromofuran. The reaction is typically mediated by a phosphine (B1218219) ligand and a base. Subsequent deprotection of the amino group (if necessary) and salt formation with hydrochloric acid would yield the final product.

Strategies Involving Furan Derivatization

This approach involves installing the aminoaryl moiety onto a pre-formed 5-methylfuran core. Given that furan is an electron-rich aromatic compound, it readily undergoes electrophilic aromatic substitution, preferentially at the 2- and 5-positions. pearson.compearson.com However, directly coupling aniline via electrophilic substitution is challenging.

A more effective and widely used strategy is palladium-catalyzed cross-coupling, such as the Suzuki coupling reaction. mdpi.com This methodology would involve:

Preparation of a furan boronic acid or ester : 5-Methyl-2-furaldehyde can be converted to 5-methyl-2-bromofuran, which is then treated with a diboron (B99234) reagent (like bis(pinacolato)diboron) in the presence of a palladium catalyst to form 5-methyl-2-furylboronic acid pinacol (B44631) ester.

Coupling with an aniline derivative : The furan boronic ester is then coupled with a suitable aniline precursor, such as 4-bromoaniline (B143363) or 4-iodoaniline, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.com If a nitro-substituted aryl halide (e.g., 1-bromo-4-nitrobenzene) is used, the nitro group can be subsequently reduced to an amine.

Final Steps : The resulting 4-(5-methyl-2-furyl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Photochemical methods have also been reported for synthesizing aryl-furyl derivatives, where irradiation of bromofuran compounds in aromatic solvents can lead to the corresponding aryl-substituted furans. researchgate.net

Reductive Amination Approaches

Reductive amination is a powerful method for forming carbon-nitrogen bonds and represents a highly convergent route to the target molecule. rsc.orgrsc.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine (or a precursor like a nitro compound) followed by reduction of the resulting imine or enamine intermediate.

A practical pathway to this compound using this approach would be the reaction between 5-methyl-2-furaldehyde and p-nitroaniline. The key steps are:

Condensation : 5-methyl-2-furaldehyde and p-nitroaniline react to form an N-(4-nitrophenyl)-1-(5-methylfuran-2-yl)methanimine intermediate (a Schiff base).

Reduction : The entire system, including the nitro group and the imine, is then subjected to reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Ni) or transfer hydrogenation. rsc.org This single reductive step converts the imine to a secondary amine and the nitro group to a primary amine, directly yielding 4-(5-methyl-2-furyl)aniline.

Salt Formation : The resulting free base is isolated and treated with hydrochloric acid to precipitate the final hydrochloride salt.

This method is highly efficient as it forms the C-N bond and performs the necessary reduction of the nitro group in a single synthetic operation. Studies on the reductive amination of other furanic aldehydes, like 5-hydroxymethylfurfural (B1680220) (HMF), with aniline derivatives have demonstrated the viability of this approach, achieving high yields of the corresponding N-substituted furfuryl amines. nih.gov

Precursor Synthesis and Intermediate Compounds for this compound

Synthesis of Key 5-methyl-2-furyl-substituted Intermediates

The primary intermediate for the furan component is 5-methyl-2-furaldehyde (also known as 5-methylfurfural). This compound is a valuable platform chemical that can be derived from biomass. nih.gov The synthesis often starts from carbohydrates, making it a sustainable precursor. researchgate.net

Key synthetic routes to 5-methyl-2-furaldehyde include:

From 5-Hydroxymethylfurfural (HMF) : HMF, which is produced by the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose, can be selectively hydrogenolyzed to 5-methylfurfural (B50972). osti.gov

Directly from Carbohydrates : One-pot reactions have been developed to convert carbohydrates directly into 5-methylfurfural using catalysts like hydroiodic acid (HI). researchgate.net

From Chitin Biomass : Chitin, another abundant biopolymer, can be converted into HMF, which serves as a precursor to 5-methylfurfural. mdpi.com

The table below summarizes common methods for synthesizing this key furan intermediate.

| Starting Material | Key Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Catalyst (e.g., Pd/C), H₂ | Selective Hydrogenolysis | osti.gov |

| Fructose | HI (Hydroiodic acid) | One-pot Dehydration/Reduction | researchgate.net |

| Starch / Cellulose | Acid catalyst (e.g., HCl, AlCl₃) | Hydrolysis and Dehydration | mdpi.com |

Synthesis of Key 4-aniline-substituted Intermediates

For reductive amination strategies, p-nitroaniline is the most crucial aniline-based precursor. Direct nitration of aniline is generally avoided because the reaction is difficult to control and produces a mixture of ortho, meta, and para isomers, along with significant oxidation byproducts. shaalaa.comlibretexts.org The protonation of the amino group in the acidic nitrating medium forms the anilinium ion, which is a meta-directing group. shaalaa.com

To achieve selective synthesis of the para isomer, the highly activating amino group is first protected, typically through acetylation. libretexts.orgscribd.com The established multi-step synthesis proceeds as follows:

Acetylation of Aniline : Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955). This step protects the amino group and reduces its activating strength, preventing over-reaction in the subsequent step.

Nitration of Acetanilide : The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetamido group is an ortho, para-director, leading primarily to p-nitroacetanilide, which is the major product and can be separated from the ortho isomer by recrystallization. magritek.comazom.com

Hydrolysis : The p-nitroacetanilide is hydrolyzed, typically under acidic conditions (e.g., boiling with sulfuric acid), to remove the acetyl group and yield p-nitroaniline. azom.comprepchem.com The free base is then precipitated by neutralization.

The steps for this common laboratory and industrial preparation are outlined in the table below.

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Aniline | Acetic Anhydride | Acetanilide | libretexts.org |

| 2 | Acetanilide | HNO₃, H₂SO₄ | p-Nitroacetanilide | magritek.comazom.com |

| 3 | p-Nitroacetanilide | H₂SO₄ (aq.), heat; then NaOH | p-Nitroaniline | azom.comprepchem.com |

Optimization of Synthetic Conditions and Scalability Considerations

Catalytic Systems in Furan-Aniline Linkage (e.g., cross-coupling methodologies if applicable to analogous systems)

The formation of the C-N bond between a furan ring and an aniline moiety is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The choice of the catalytic system, comprising a palladium precursor and a supporting ligand, is paramount to the success of the reaction.

Palladium Precursors: A variety of palladium(0) and palladium(II) sources can be employed as pre-catalysts. Common examples include:

Palladium(II) acetate (B1210297) (Pd(OAc)₂): A stable and commonly used precursor that is reduced in situ to the active Pd(0) species.

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A source of Pd(0) that is often used in conjunction with phosphine ligands.

Palladium(II) chloride (PdCl₂): Another common Pd(II) precursor.

Key classes of ligands for Buchwald-Hartwig amination include:

Biaryl phosphine ligands: These ligands, such as XPhos, SPhos, and BrettPhos, have proven to be highly effective for a wide range of C-N coupling reactions due to their steric bulk and electron-donating properties. youtube.com

Ferrocenyl phosphine ligands: Ligands like Josiphos are also utilized and have shown success in various amination reactions.

Carbene ligands: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, offering high stability and reactivity. nih.gov

The selection of the optimal palladium precursor and ligand combination is often determined empirically through screening experiments. The table below summarizes representative catalytic systems used in analogous furan-aniline coupling reactions.

| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Characteristics |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 1-5 | Highly active for a broad range of aryl halides and amines. |

| Pd₂(dba)₃ | BrettPhos | 1-3 | Effective for coupling primary amines and challenging substrates. libretexts.org |

| PdCl₂(CH₃CN)₂ | PPh₃ | 2-5 | A more traditional ligand, can be effective in certain applications. mdpi.com |

| [Pd(allyl)Cl]₂ | t-BuXPhos | 0.5-2 | Used for coupling with heterocyclic amines. nih.gov |

Another viable cross-coupling strategy for the synthesis of the furan-aniline scaffold is the Suzuki-Miyaura coupling. wikipedia.org This reaction would involve the coupling of a furylboronic acid or ester with a haloaniline in the presence of a palladium catalyst. Similar to the Buchwald-Hartwig amination, the choice of the palladium precursor and ligand is critical for achieving high efficiency.

Solvent Effects and Reaction Parameter Influence on Product Formation and Selectivity

The reaction environment, dictated by the choice of solvent and other parameters such as temperature and base, profoundly influences the outcome of the synthesis of this compound analogues.

Solvent Effects: The solvent plays a multifaceted role in cross-coupling reactions. It must be capable of dissolving the reactants, catalyst, and base to a sufficient extent to allow for efficient reaction kinetics. Furthermore, the polarity of the solvent can influence the stability of intermediates in the catalytic cycle and, consequently, the reaction rate and selectivity.

Commonly used solvents for Buchwald-Hartwig and Suzuki-Miyaura couplings include:

Aprotic polar solvents: Dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently employed. These solvents are generally good at solvating the polar intermediates formed during the catalytic cycle. libretexts.org

Aprotic nonpolar solvents: Toluene is a common choice, particularly in reactions where the solubility of certain reagents or intermediates is a concern. libretexts.org

Alcoholic solvents: In some cases, alcohols like tert-butanol (B103910) can be used, often in combination with a strong base.

Aqueous systems: The development of water-soluble ligands and catalysts has enabled the use of aqueous solvent systems, which offer environmental and safety advantages. wikipedia.org

The selection of the optimal solvent is often a balance between reactant solubility, catalyst stability, and the desired reaction rate.

Influence of Other Reaction Parameters:

Base: The base is a critical component of the catalytic cycle, particularly in the Buchwald-Hartwig amination, where it facilitates the deprotonation of the amine. Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The strength and nature of the base can significantly impact the reaction rate and the tolerance of various functional groups.

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures generally lead to faster reaction times but can also promote side reactions or catalyst decomposition. Optimization of the temperature is crucial to achieve a balance between reaction speed and product purity.

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting materials and to minimize the formation of degradation products. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to track the progress of the reaction.

The following table provides an overview of the influence of various reaction parameters on the synthesis of furan-aniline analogues.

| Parameter | Effect on Reaction | Commonly Used Conditions |

|---|---|---|

| Solvent | Affects solubility, catalyst stability, and reaction rate. | Dioxane, Toluene, THF, DMF |

| Base | Promotes deprotonation of the amine and facilitates the catalytic cycle. | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ |

| Temperature | Influences reaction rate and selectivity. | Room temperature to 120 °C |

| Catalyst Loading | Affects reaction rate and cost-effectiveness. | 0.5 - 5 mol% |

Techniques for Enhanced Yield and Purity in Complex Organic Syntheses

Beyond the optimization of the core reaction conditions, several techniques can be employed to enhance the yield and purity of the final product, which is particularly important in the synthesis of complex molecules intended for further applications.

Purification Techniques:

Crystallization: This is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective crystallization.

Chromatography: Column chromatography is a widely used technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). High-performance liquid chromatography (HPLC) offers higher resolution and is often used for analytical and preparative-scale purifications.

Extraction: Liquid-liquid extraction is used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and water).

Strategies for Maximizing Yield:

Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges.

Removal of Water: The presence of water can be detrimental to some cross-coupling reactions. The use of dry solvents and reagents, as well as the addition of drying agents, can be necessary to achieve high yields.

By systematically optimizing the catalytic system, reaction parameters, and purification techniques, it is possible to develop a robust and scalable synthesis for this compound and its structural analogues, ensuring high yield and purity of the final product.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 4 5 Methyl 2 Furyl Aniline Hydrochloride

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, a detailed fingerprint of the compound's structure can be obtained.

Experimental Spectral Acquisition and Detailed Band Assignments

Experimentally, the FTIR spectrum of solid 4-(5-methyl-2-furyl)aniline hydrochloride would be recorded using a spectrometer, typically in the range of 4000–400 cm⁻¹. The sample is often prepared as a potassium bromide (KBr) pellet to ensure a uniform, non-absorbing matrix. The FT-Raman spectrum would be acquired using a laser excitation source, providing complementary information, particularly for non-polar bonds and symmetric vibrations.

While a dedicated experimental spectrum for this specific compound is not publicly available, a detailed assignment of expected vibrational bands can be predicted based on the known frequencies of its constituent functional groups. The hydrochloride form means the aniline (B41778) amine group will be protonated as an anilinium ion (-NH₃⁺), which significantly influences its characteristic vibrational frequencies.

Interactive Table: Click on headers to sort.

| Predicted Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Comments |

|---|---|---|---|

| 3200-3400 | N-H stretch | Asymmetric and symmetric stretching | Broad bands typical for -NH₃⁺ in a hydrochloride salt. |

| 3100-3150 | Aromatic C-H stretch | Stretching | Characteristic of hydrogens on the aniline and furan (B31954) rings. |

| 2850-3000 | Methyl C-H stretch | Asymmetric and symmetric stretching | Arises from the -CH₃ group on the furan ring. |

| 1600-1630 | N-H bend | Asymmetric bending | Key indicator of the anilinium (-NH₃⁺) group. researchgate.net |

| 1500-1580 | C=C stretch (aromatic) | Ring stretching | Multiple bands from both the benzene (B151609) and furan rings. asianpubs.org |

| 1250-1350 | C-N stretch | Stretching | Vibration of the bond connecting the aniline nitrogen to the ring. materialsciencejournal.org |

| 1010-1150 | C-O-C stretch (furan) | Asymmetric and symmetric stretching | Signature bands for the furan ring ether linkage. globalresearchonline.net |

| 800-880 | C-H out-of-plane bend | Bending | Indicates the substitution pattern on the aromatic rings. |

Comparative Analysis with Related Furan and Aniline Compounds to Confirm Structural Features

To validate the predicted assignments, a comparative analysis with structurally similar molecules is crucial.

Aniline Derivatives : Studies on aniline and its substituted derivatives show characteristic N-H stretching frequencies around 3400-3500 cm⁻¹ for the free amine (-NH₂) and strong N-H bending modes. researchgate.netmaterialsciencejournal.org For anilinium salts, these N-H stretching bands broaden and shift, while prominent bending modes appear in the 1630-1500 cm⁻¹ region, consistent with the predictions for the target compound. globalresearchonline.net The C-N stretching vibration in anilines is typically observed around 1280 cm⁻¹. materialsciencejournal.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be assembled. uobasrah.edu.iq

¹H and ¹³C NMR Studies for Proton and Carbon Environments

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the methyl protons, the furan ring protons, and the aromatic protons on the aniline ring. The -NH₃⁺ protons would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their electronic environment. Signals are expected for the methyl carbon, the furan ring carbons (both substituted and unsubstituted), and the aniline ring carbons.

The following tables present predicted chemical shifts (δ) in parts per million (ppm), based on typical values for substituted anilines and furans. chemicalbook.comresearchgate.netsigmaaldrich.com

Interactive Table: Click on headers to sort.

| Predicted δ (ppm) | Assignment | Multiplicity | Comments |

|---|---|---|---|

| ~10.0 | -NH₃⁺ | Broad Singlet | Exchangeable with D₂O; shift is variable. |

| 7.2-7.8 | Aniline Ar-H | Doublet | Protons on the aniline ring, likely showing AA'BB' pattern. |

| 6.5-7.0 | Furan Ar-H (H3) | Doublet | Proton adjacent to the aniline-substituted carbon. |

| 6.1-6.4 | Furan Ar-H (H4) | Doublet | Proton adjacent to the methyl-substituted carbon. chemicalbook.com |

| 2.3-2.5 | -CH₃ | Singlet | Methyl group on the furan ring. chemicalbook.com |

| Predicted δ (ppm) | Assignment | Comments |

|---|---|---|

| ~155 | Furan C5 (-CH₃) | Substituted furan carbon. |

| ~150 | Furan C2 (-Aniline) | Substituted furan carbon. |

| ~140 | Aniline C1 (-Furan) | Quaternary carbon. |

| 125-135 | Aniline C-H | Aromatic carbons with attached protons. |

| 110-120 | Furan C-H | Unsubstituted furan carbons. |

| ~14 | -CH₃ | Methyl carbon. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

While 1D NMR provides essential data, 2D NMR experiments are necessary to confirm the precise connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between the two adjacent protons on the furan ring and the coupling patterns within the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the furan proton signals at ~6.1-7.0 ppm to their respective carbon signals at ~110-120 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is perhaps the most critical experiment for this molecule, as it would provide unambiguous proof of the connectivity between the two rings. Key correlations would be expected between the furan proton (H3) and the aniline quaternary carbon (C1), and between the aniline protons and the furan quaternary carbon (C2). It would also confirm the position of the methyl group by showing a correlation from the methyl protons to the C5 and C4 carbons of the furan ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and to deduce structural information from its fragmentation patterns.

For this compound (C₁₁H₁₁NO·HCl), the molecular weight is 209.67 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ for the free base (4-(5-methyl-2-furyl)aniline) would be expected at m/z 173.08.

The fragmentation of related N-(2-furylmethyl)anilines has been studied, revealing characteristic pathways. researchgate.net The primary fragmentation is the cleavage of the C-N bond connecting the furan and aniline moieties. This heterolytic dissociation can lead to two main fragment ions. researchgate.net

Interactive Table: Click on headers to sort.

| Predicted m/z | Ion Fragment | Origin |

|---|---|---|

| 173.08 | [C₁₁H₁₁NO]⁺ | Molecular ion of the free base. |

| 172.07 | [M-H]⁺ | Loss of a hydrogen radical from the molecular ion. |

| 92.06 | [C₆H₆N]⁺ | Aniline fragment after C-N bond cleavage. |

| 81.03 | [C₅H₅O]⁺ | Methylfuryl cation, a major fragment from C-N bond cleavage. researchgate.net |

The observation of the molecular ion at m/z 173 confirms the elemental composition, while the presence of key fragments at m/z 92 and, most significantly, the stable methylfuryl cation at m/z 81, confirms the core structure of the molecule as a furan ring linked to an aniline ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound has been reported in the available scientific literature. This technique is essential for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For the protonated molecule [M+H]⁺ of 4-(5-methyl-2-furyl)aniline, the theoretical exact mass would be calculated to provide a benchmark for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Similarly, detailed tandem mass spectrometry (MS/MS) studies, which involve the fragmentation of a selected ion to elucidate its structure, have not been published for this specific compound. While studies on related N-(2-furylmethyl)anilines have explored fragmentation pathways, such as the formation of the [C₅H₅O]⁺ ion (m/z 81) through the dissociation of the C-N bond, specific data for the title compound is not available. researchgate.net An MS/MS analysis would provide invaluable information about the connectivity of the atoms and the stability of different parts of the molecule.

A hypothetical fragmentation pattern could be predicted based on its structure, but without experimental data, this remains speculative.

Table 1: Hypothetical Major Fragments in MS/MS of this compound

| Fragment Ion | Proposed Structure | m/z (nominal) |

|---|---|---|

| [C₁₁H₁₁NO]⁺ | 4-(5-methyl-2-furyl)aniline | 173 |

| [C₁₀H₈NO]⁺ | Loss of methyl group | 158 |

| [C₆H₇N]⁺ | Aniline fragment | 93 |

This table is for illustrative purposes only and is not based on published experimental data.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

There is no evidence in the scientific literature of single crystals of this compound being successfully grown and subjected to X-ray diffraction analysis. This is a critical technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Unit Cell Parameters and Space Group

Without a crystal structure determination, information regarding the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal) remains unknown. mdpi.comresearchgate.net

Analysis of Intramolecular and Intermolecular Interactions

A crystallographic study would also be necessary to analyze the specific intramolecular (within the molecule) and intermolecular (between molecules) interactions, such as hydrogen bonding and π-π stacking. nih.govnajah.edu These interactions are fundamental to understanding the physical properties of the compound in its solid state.

Theoretical and Computational Studies on 4 5 Methyl 2 Furyl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(5-methyl-2-furyl)aniline hydrochloride. These methods provide detailed information about the molecule's geometry, orbital energies, and charge distribution, which are key to predicting its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization.

A critical aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For furan (B31954) and its derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents. Theoretical studies on similar furan-aniline structures provide insights into the expected electronic properties of this compound. The presence of the electron-donating methyl group on the furan ring and the aniline (B41778) moiety is expected to influence the electron density distribution and, consequently, the HOMO and LUMO energy levels.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Related Furan-Aniline Derivative (Note: The following data is illustrative and based on computational studies of structurally similar compounds. Actual values for this compound may vary.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This interactive table is based on generalized data from computational studies of furan and aniline derivatives.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atom of the furan ring and the nitrogen atom of the aniline group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the ammonium (B1175870) group (in the hydrochloride salt) would exhibit a strong positive potential, making them susceptible to nucleophilic attack. The aromatic rings will also show regions of varying potential, influencing their reactivity in substitution reactions.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules, aiding in their structural confirmation and characterization.

Theoretical vibrational spectroscopy, calculated using methods like DFT, can predict the infrared (IR) and Raman spectra of this compound. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the theoretical spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

For this compound, characteristic vibrational modes would include:

N-H stretching vibrations of the anilinium ion, typically appearing in the region of 2800-3200 cm⁻¹.

Aromatic C-H stretching vibrations from both the furan and benzene (B151609) rings, usually observed above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings.

C-N and C-O stretching vibrations .

Vibrations of the methyl group .

Table 2: Predicted Characteristic Vibrational Frequencies for 4-(5-methyl-2-furyl)aniline Moiety (Note: These are approximate ranges based on computational studies of similar structures.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Anilinium) | 2800 - 3200 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch (Furan) | 1000 - 1200 |

This interactive table is based on generalized data from computational studies of furan and aniline derivatives.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the molecular structure by correlating the calculated shifts with the experimentally observed signals.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the furan and benzene rings, the methyl group protons, and the protons of the ammonium group. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom in the molecule. Discrepancies between theoretical and experimental shifts can often be explained by solvent effects, which can also be modeled in more advanced computational approaches.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior (if applicable)

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different molecular conformations and their relative stabilities.

For this compound, MD simulations could be used to study:

The rotational barrier between the furan and aniline rings, providing information on the molecule's flexibility.

The interaction of the molecule with solvent molecules, which can influence its conformation and reactivity.

The solvation structure around the charged anilinium group and the polar furan ring.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Reaction Mechanism Elucidation using Advanced Computational Chemistry Approaches (e.g., Molecular Electron Density Theory, Bonding Evolution Theory)encyclopedia.pub

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and optimizing chemical syntheses. For a molecule such as 4-(5-methyl-2-furyl)aniline, its formation likely involves the construction of the furan ring and the formation of the crucial C-N bond linking the furan and aniline moieties. Advanced computational chemistry approaches, namely Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET), offer powerful frameworks for dissecting these complex transformations by analyzing the changes in electron density throughout the reaction process. While specific studies applying MEDT and BET to the synthesis of this compound are not available, the principles of these theories can be applied to construct a hypothetical reaction pathway, such as a Paal-Knorr furan synthesis followed by or coupled with a nucleophilic aromatic substitution. researchgate.netorganic-chemistry.orgwikipedia.orgnih.gov

Molecular Electron Density Theory (MEDT)

Proposed by Luis R. Domingo, MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. encyclopedia.pubmdpi.comeuropa.eu This theory utilizes tools derived from Conceptual Density Functional Theory (DFT) to analyze the electronic characteristics of reactants and transition states. mdpi.comnih.govsemanticscholar.org

A hypothetical MEDT study of the formation of 4-(5-methyl-2-furyl)aniline would begin by analyzing the intrinsic electronic properties of the precursor molecules. For instance, in a plausible Paal-Knorr type synthesis, the reactants would be a 1,4-dicarbonyl compound and aniline. alfa-chemistry.com Conceptual DFT reactivity indices would be calculated to predict their behavior.

Local Reactivity Indices: To identify the specific atoms involved in bond formation, local condensed indices such as the electrophilic and nucleophilic Parr functions are used. nih.gov For aniline, the function would be maximal on the nitrogen atom, confirming it as the primary nucleophilic site. quora.com For the dicarbonyl compound, the functions would identify the carbonyl carbons as the most electrophilic centers, susceptible to nucleophilic attack.

The interaction between the nucleophilic aniline and the electrophilic dicarbonyl would be quantified by the Global Electron Density Transfer (GEDT) at the transition state. A significant GEDT value would indicate a polar reaction mechanism, driven by the flux of electron density from the aniline to the dicarbonyl compound. encyclopedia.pub

The subsequent steps of the reaction, including cyclization and dehydration to form the furan ring, would be analyzed through the topological analysis of the Electron Localization Function (ELF). wikipedia.orglabinsights.nljussieu.fr The ELF provides a quantitative picture of electron pairing and localization, allowing for the visualization of bond formation and breaking. labinsights.nljussieu.fr For example, the formation of the C-N bond would be observed through the appearance of a new basin of electron density (a disynaptic basin) between the nitrogen of the aniline and a carbon of the dicarbonyl precursor.

Interactive Table: Hypothetical Conceptual DFT Reactivity Indices (eV)

| Compound | μ | η | ω | N | Most Nucleophilic Center (Max ) | Most Electrophilic Center (Max ) |

| Aniline | -3.25 | 6.80 | 0.77 | 3.55 | N | C4 (para) |

| 2-Methyl-1,4-butanedial | -4.50 | 5.50 | 1.84 | 2.10 | O (carbonyl) | C1 (aldehyde) |

Note: These values are illustrative and represent typical data that would be generated in a MEDT study. The indices are calculated at a specified level of theory (e.g., B3LYP/6-31G(d)).

Bonding Evolution Theory (BET)

BET provides a more dynamic picture of the reaction mechanism by performing a topological analysis of the ELF along the reaction coordinate. researchgate.net This methodology divides the reaction pathway into distinct "Structural Stability Domains" (SSDs), separated by "catastrophes" which signify qualitative changes in the topology of the electron density, such as the formation or rupture of a chemical bond. mdpi.com

Applying BET to the C-N bond-forming step in the synthesis of 4-(5-methyl-2-furyl)aniline would provide a detailed, sequential account of the electronic rearrangements.

The process would be characterized as follows:

SSD I: Reactants (aniline and the furan precursor) are in separate basins, with no significant electronic interaction.

Catastrophe 1: As the reactants approach, the lone pair of the aniline nitrogen begins to interact with the electrophilic carbon of the other molecule. This marks the beginning of the C-N bond formation.

SSD II: A new basin of electron density, a monosynaptic basin originating from the nitrogen lone pair, appears and starts to merge with the basin of the electrophilic carbon.

Catastrophe 2: The monosynaptic basin evolves into a disynaptic basin, representing the newly formed C-N covalent bond. This point corresponds to the transition state or a key intermediate.

SSD III: The system relaxes into the structure of the addition product, with a fully formed C-N bond.

This sequential analysis provides a much more detailed and less ambiguous description than simply observing the energy profile. It precisely defines when and how bond formation occurs in terms of electron density rearrangement. researchgate.net

Interactive Table: Hypothetical BET Analysis of C-N Bond Formation

| Structural Stability Domain (SSD) | Reaction Coordinate Range (arbitrary units) | Description of Key Electronic Events |

| I | 0.0 - 1.8 | Reactants approach; polarization of electron densities. |

| II | 1.8 - 2.5 | Formation of a protonated amine and enol/hemiacetal intermediate. ELF shows distinct basins for N-H and O-H bonds. |

| III | 2.5 - 3.2 | Nucleophilic attack of the enol on the iminium carbon. A C-C disynaptic basin begins to form. This is the key cyclization step. |

| IV | 3.2 - 4.1 | A five-membered ring structure is present. The system corresponds to a hydroxylated intermediate. |

| V | 4.1 - 5.0 | Dehydration begins; C-O and C-H bond basins start to depopulate. A C=C double bond basin emerges, leading to aromatization of the furan ring. |

| VI | > 5.0 | Final product, 4-(5-methyl-2-furyl)aniline, is formed with a stable aromatic furan ring system. |

Note: This table provides a hypothetical, illustrative sequence of events for a plausible Paal-Knorr type mechanism as viewed through the lens of BET.

Chemical Reactivity and Derivatization Strategies for 4 5 Methyl 2 Furyl Aniline Hydrochloride

Reactions at the Aniline (B41778) Moiety

The aniline part of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a versatile substrate for numerous organic transformations. The amino group and the phenyl ring both offer sites for chemical modification.

Electrophilic Aromatic Substitution on the Anilino Phenyl Ring

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). In 4-(5-methyl-2-furyl)aniline, the para position relative to the amino group is occupied by the 5-methyl-2-furyl substituent. Therefore, electrophilic attack is directed primarily to the two ortho positions (C2 and C6) of the aniline ring.

The reaction conditions for EAS on anilines must be carefully controlled. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. Consequently, reactions are often carried out under neutral or mildly acidic conditions, or with the use of a protecting group on the nitrogen atom (e.g., as an acetanilide) to moderate its reactivity and prevent side reactions. The bulky 5-methyl-2-furyl group may exert some steric hindrance, potentially favoring substitution at the less hindered ortho position, although electronic effects are typically dominant.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 4-(5-methyl-2-furyl)aniline

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Halogenation | Br₂ in CH₃COOH | 2-Bromo-4-(5-methyl-2-furyl)aniline |

| Nitration | HNO₃/H₂SO₄ (mild) | 2-Nitro-4-(5-methyl-2-furyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(5-methyl-2-furyl)benzenesulfonic acid |

Nucleophilic Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity is the basis for several key derivatization reactions, including acylation, alkylation, and the formation of imines through condensation with carbonyl compounds. ucalgary.ca These reactions typically require the free amine form rather than the hydrochloride salt.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is also a common strategy to protect the amino group.

Alkylation: Direct alkylation with alkyl halides can be difficult to control and may lead to mixtures of mono-, di-, and even tri-alkylated products. Reductive amination is often a more effective method for controlled mono-alkylation.

Imine Formation (Schiff Base Condensation): The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. derpharmachemica.cominternationaljournalcorner.com This reaction is typically catalyzed by acid and involves the removal of water. ajol.infounsri.ac.id

Table 2: Representative Nucleophilic Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Pyridine (B92270) | N-(4-(5-methyl-2-furyl)phenyl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | N-Methyl-4-(5-methyl-2-furyl)aniline |

| Imine Formation | Benzaldehyde (C₆H₅CHO) | (E)-N-Benzylidene-4-(5-methyl-2-furyl)aniline |

Diazotization and Subsequent Transformations

As a primary aromatic amine, 4-(5-methyl-2-furyl)aniline can be converted into a highly versatile diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). youtube.com

The resulting arenediazonium salt is a valuable synthetic intermediate that can undergo a variety of transformations where the diazonio group (-N₂⁺) is replaced by a wide range of substituents.

Sandmeyer Reactions: This class of reactions uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonio group with the corresponding halide or cyanide. wikipedia.orgnih.govbohrium.com This provides a reliable method for introducing these functionalities onto the aromatic ring, which is often difficult to achieve by direct electrophilic substitution. organic-chemistry.org

Azo Coupling: In the presence of an electron-rich aromatic compound (the coupling component), such as phenols or other anilines, the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction to form an azo compound. nih.govresearchgate.net These products, characterized by the -N=N- linkage, are often intensely colored and form the basis of many synthetic dyes. researchgate.netbohrium.comnih.govmdpi.com

Reactions at the Furan (B31954) Moiety

The furan ring is an electron-rich heterocycle that exhibits reactivity characteristic of aromatic systems, particularly a high susceptibility to electrophilic attack. However, it is also prone to ring-opening under certain conditions, especially in strong acids. mdpi.com

Electrophilic Substitution on the Furan Ring

Electrophilic substitution on the furan ring is generally favored at the α-positions (C2 and C5) due to the greater stability of the carbocation intermediate. In 4-(5-methyl-2-furyl)aniline, both α-positions are substituted. Therefore, electrophilic attack would be directed to the less reactive β-positions (C3 and C4). The aniline substituent at C2 is activating, while the methyl group at C5 is also activating, directing substitution to the adjacent C3 and C4 positions.

Halogenation: Furan reacts vigorously with halogens. Milder reagents and controlled conditions are often required to achieve mono-substitution and prevent polymerization.

Nitration: The furan ring is sensitive to strong mineral acids used in typical nitrating mixtures. researchgate.net A milder nitrating agent, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride), is commonly used to introduce a nitro group onto the furan ring. google.com

Formylation: The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction can be employed to introduce a formyl group onto the furan ring. researchgate.net

Ring-Opening Reactions of the Furan Heterocycle

The furan ring is susceptible to cleavage under acidic conditions. researchgate.netnih.gov The mechanism typically involves protonation of the ring oxygen or a carbon atom, followed by nucleophilic attack by a solvent molecule (e.g., water). acs.org This process can lead to the formation of 1,4-dicarbonyl compounds. The rate and facility of ring-opening are influenced by the substituents on the furan ring and the reaction conditions, such as acid strength and temperature. rsc.org For biomass-derived furans, controlling these ring-opening side reactions is a significant challenge in polymerization and other transformations. mdpi.com While sometimes an undesired side reaction, acid-catalyzed ring-opening can also be utilized as a synthetic strategy to access acyclic structures from furan precursors. nih.gov

Reactivity of the 5-Methyl Group on the Furan Ring (e.g., oxidation, halogenation)

The 5-methyl group on the furan ring of 4-(5-methyl-2-furyl)aniline is a site of significant chemical reactivity, offering pathways for various functionalizations. Its susceptibility to oxidation and halogenation allows for the introduction of new functional groups, which can alter the electronic properties of the molecule or provide handles for further synthetic transformations.

Oxidation: The oxidation of methyl-substituted furans can proceed through several mechanisms, depending on the reagents and reaction conditions. Atmospheric oxidation studies, initiated by hydroxyl (OH) radicals, provide insight into the fundamental reactivity of the methyl-furan system. acs.org In these processes, the reaction often begins with the addition of the OH radical to the furan ring, which can lead to two primary outcomes: ring-retaining products or ring-opening products. Under these conditions, the molecule can be converted to compounds such as 5-hydroxy-2-furanone or unsaturated 1,4-dicarbonyl compounds through ring scission. acs.org

In a laboratory setting, more controlled oxidation can be achieved. For instance, the methyl group can be oxidized to a formyl group or a carboxylic acid group using appropriate oxidizing agents. This transformation is valuable for converting the parent molecule into more complex building blocks. The oxidation of furan moieties can also be achieved using reagents like N-bromosuccinimide (NBS), which can lead to the formation of highly electrophilic intermediates capable of reacting with various nucleophiles. researchgate.net

Halogenation: Halogenation of the methyl group can be accomplished through free-radical substitution reactions. Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively brominate the methyl group to yield a benzylic-type bromide. This resulting halomethyl group is a versatile intermediate for introducing a wide range of functionalities via nucleophilic substitution reactions.

The table below summarizes the potential reactivity of the 5-methyl group.

| Reaction Type | Reagent/Condition | Potential Product(s) | Significance |

| Oxidation | Hydroxyl Radicals | 5-hydroxy-2-furanone, 1,4-dicarbonyls | Ring-opening/retaining |

| Oxidation | N-Bromosuccinimide (NBS) | Electrophilic furan intermediate | Activation for nucleophilic attack researchgate.net |

| Halogenation | NBS, UV light | 4-(5-(bromomethyl)-2-furyl)aniline | Versatile synthetic intermediate |

Strategic Derivatization for Functional Material Precursors

The unique structure of 4-(5-methyl-2-furyl)aniline hydrochloride, combining an electron-rich furan ring with a versatile aniline moiety, makes it a valuable precursor for the synthesis of functional materials. Strategic derivatization can lead to the creation of conjugated polymers and advanced molecular architectures with tailored electronic and optical properties.

The aniline and furan components of the molecule are both conducive to polymerization, enabling its use as a monomer for creating conjugated polymers. Such materials are of significant interest for applications in organic electronics, including sensors and light-emitting diodes. researchgate.netrsc.org The presence of both a furan and an aniline unit allows for the formation of copolymers with tunable properties. nih.gov

One primary method for polymerization is through oxidative coupling. Chemical or electrochemical oxidation of the aniline nitrogen can generate radical cations that couple to form polyaniline-like chains. The furan ring can also be incorporated into the polymer backbone through various cross-coupling reactions, such as the Buchwald-Hartwig reaction, which is effective for forming carbon-nitrogen bonds in polymerization processes. nih.gov The resulting polymers feature an extended π-conjugated system, a prerequisite for electrical conductivity and other desirable optoelectronic properties. rsc.org Furan-containing polymers are increasingly explored as sustainable alternatives to their thiophene-based counterparts, as furan derivatives can often be sourced from biomass. rsc.org

The general scheme for the polymerization of a furan-aniline monomer is presented below.

| Polymerization Method | Monomer Functional Group(s) Involved | Resulting Polymer Type | Key Features |

| Oxidative Polymerization | Aniline (N-H) | Polyaniline derivative | Forms conductive emeraldine (B8112657) salt form rsc.orgnih.gov |

| Cross-Coupling (e.g., Buchwald-Hartwig) | Aniline (N-H), Halogenated Co-monomer | Furan-Aniline Copolymer | Precise control over polymer structure nih.gov |

| Direct C-H Arylation | Furan (C-H), Halogenated Co-monomer | Furan-based conjugated polymer | Eco-friendly synthesis strategy rsc.org |

Beyond its use in polymers, this compound serves as a foundational building block for constructing more complex, discrete molecular architectures. researchgate.net The reactivity of the aniline nitrogen, the furan ring, and the methyl group can be selectively exploited to build intricate structures. researchgate.netmdpi.com

The aniline moiety's primary amine can be readily derivatized through reactions such as acylation, alkylation, or diazotization. Diazotization, in particular, transforms the amino group into a highly versatile diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities onto the phenyl ring.

The furan ring itself can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures. lifechemicals.com Furthermore, the furan can be "activated" by oxidation to a highly reactive electrophilic intermediate, which can then be trapped by nucleophiles to form more elaborate structures. researchgate.net This strategy of using furan as a pro-reactive group is a powerful tool in synthetic organic chemistry. researchgate.net These transformations allow the core 4-(5-methyl-2-furyl)aniline structure to be elaborated into advanced intermediates for applications in medicinal chemistry and materials science. mdpi.comproquest.com

Coordination Chemistry of 4 5 Methyl 2 Furyl Aniline Hydrochloride and Its Derivatives

Ligand Design Principles and Potential Coordination Modes (e.g., through aniline (B41778) nitrogen, furan (B31954) oxygen)

The design of 4-(5-methyl-2-furyl)aniline as a ligand is centered around its two potential donor atoms: the nitrogen atom of the aniline group and the oxygen atom of the furan ring. This structure allows for several possible coordination modes, making it a versatile building block in coordination chemistry.

Monodentate Coordination: The most straightforward coordination mode would involve the nitrogen atom of the aniline group acting as a lone pair donor to a metal center. This is a common coordination mode for simple aniline derivatives. In this scenario, the furan ring would act as a substituent on the aniline backbone.

Bidentate Coordination: A more intriguing possibility is the chelation of the ligand to a metal center through both the aniline nitrogen and the furan oxygen. This would result in the formation of a stable five-membered chelate ring. The formation of five or six-membered chelate rings is a well-established principle for enhancing the stability of metal complexes.

Bridging Coordination: It is also conceivable that the ligand could act as a bridging ligand, connecting two or more metal centers. This could occur through the separate coordination of the aniline nitrogen to one metal and the furan oxygen to another, or through more complex interactions involving the aromatic systems.

The electronic properties of the ligand are influenced by the electron-donating methyl group on the furan ring and the interplay between the aromatic furan and benzene (B151609) rings. These factors can modulate the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds.

Synthesis of Metal Complexes with 4-(5-methyl-2-furyl)aniline Hydrochloride as a Ligand (e.g., transition metal complexes)

The synthesis of metal complexes with ligands analogous to 4-(5-methyl-2-furyl)aniline typically involves the reaction of a metal salt with the ligand in a suitable solvent. For this compound, a preliminary step of deprotonation with a base would be necessary to generate the neutral aniline for coordination.

A general synthetic procedure would involve dissolving the 4-(5-methyl-2-furyl)aniline and a chosen transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), or zinc(II)) in a solvent such as ethanol (B145695) or methanol. The reaction mixture would then be stirred, often with heating, to facilitate the formation of the complex. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.

For instance, in the synthesis of related Schiff base complexes derived from aniline derivatives, the ligand and the metal salt are often refluxed in an alcoholic solvent to yield the final product. mdpi.com The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the resulting complex.

Spectroscopic and Structural Characterization of Synthesized Coordination Compounds

The characterization of coordination compounds is crucial for determining their structure and properties. A combination of spectroscopic and diffraction techniques would be employed to study any synthesized complexes of 4-(5-methyl-2-furyl)aniline.

UV-Vis Spectroscopy: The electronic absorption spectra of metal complexes provide valuable information about the coordination environment of the metal ion. For transition metal complexes of ligands similar to 4-(5-methyl-2-furyl)aniline, one would expect to observe several types of electronic transitions:

Intraligand Transitions: These transitions occur within the electronic orbitals of the ligand itself, often in the UV region of the spectrum. They are typically assigned as π → π* and n → π* transitions. dergipark.org.tr

Ligand-to-Metal Charge Transfer (LMCT) Bands: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT) Bands: These involve the transfer of an electron from a metal-based orbital to a ligand-based orbital.

d-d Transitions: For transition metals with d-electrons, these transitions occur between the d-orbitals of the metal center. They are typically weaker than charge transfer bands and appear in the visible region of the spectrum. The energy and number of these bands can provide information about the geometry of the complex. dergipark.org.tr

The table below illustrates typical UV-Vis spectral data for related aniline-derivative Schiff base complexes. semanticscholar.org

| Compound | λmax (nm) for π → π | λmax (nm) for n → π | λmax (nm) for d-d or CT |

| Ligand (HL) | 311 | 370 | - |

| [Co(L)Cl(H2O)2] | 310 | 365 | 480 |

| [Ni(L)Cl(H2O)3]·H2O | 315 | 368 | 452 |

| [Cu(L)Cl(H2O)3]·H2O | 313 | 375 | 465 |

| [Zn(L)Cl(H2O)2]·H2O | 309 | 362 | 380 (MLCT) |

Luminescence Properties: The luminescence (fluorescence or phosphorescence) of metal complexes is highly dependent on the nature of the ligand and the metal ion. Coordination of a ligand to a metal can either enhance or quench its fluorescence. In some cases, new emission bands can appear due to charge transfer excited states. The study of luminescence properties can provide insights into the electronic structure and potential applications of the complexes in areas such as sensing or light-emitting devices. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination compound. mdpi.com This technique provides precise information on:

Coordination Number and Geometry: It reveals the number of ligand donor atoms bonded to the metal center and the resulting geometry (e.g., tetrahedral, square planar, octahedral). asianpubs.orgjocpr.com

Bond Lengths and Angles: The distances between the metal and the donor atoms, as well as the angles between the bonds, can be accurately measured. These parameters provide insight into the strength and nature of the metal-ligand interactions.

Supramolecular Structure: X-ray diffraction can also elucidate how the individual complex molecules are arranged in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking. nih.gov

For a bidentate coordination of 4-(5-methyl-2-furyl)aniline, X-ray diffraction would confirm the formation of the five-membered chelate ring and provide details of its conformation.

Theoretical Studies of Metal-Ligand Interactions and Electronic Properties within Coordination Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of the electronic structure and bonding in coordination complexes. youtube.com

Applications of DFT in this context would include:

Geometry Optimization: DFT calculations can be used to predict the most stable geometry of a metal complex, which can then be compared with experimental data from X-ray diffraction.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bonds, including the degree of covalent and ionic character. researchgate.net

Electronic Structure Calculations: DFT can be used to calculate the energies and compositions of the molecular orbitals, which helps in the interpretation of UV-Vis spectra and the understanding of the electronic properties of the complex.

Vibrational Analysis: Theoretical calculations of vibrational frequencies can aid in the assignment of bands in experimental infrared (IR) and Raman spectra.

For complexes of 4-(5-methyl-2-furyl)aniline, DFT studies could be employed to compare the stability of different coordination modes (monodentate vs. bidentate) and to investigate how the electronic properties of the complex are influenced by the furan and aniline moieties. chemrxiv.orgresearchgate.net

Polymerization Chemistry Involving 4 5 Methyl 2 Furyl Aniline Hydrochloride

Investigation of 4-(5-methyl-2-furyl)aniline Hydrochloride as a Monomer in Aniline-Based Polymerization

This compound presents an intriguing monomer for aniline-based polymerization due to the presence of the furan (B31954) moiety. The introduction of this heterocyclic group is expected to influence the electronic and steric characteristics of the resulting polymer. The furan ring, with its π-electron system, can potentially enhance the conjugation along the polymer backbone, thereby affecting its electronic and optical properties. Furthermore, the methyl group on the furan ring may impact the solubility and processing of the polymer. rsc.org

The polymerization of aniline (B41778) derivatives is known to be sensitive to the nature and position of substituents on the aniline ring. These substituents can alter the reactivity of the monomer and the structure of the resulting polymer. In the case of this compound, the bulky furan group at the para position is likely to influence the packing of the polymer chains and, consequently, the morphology of the final material. The study of this monomer in aniline-based polymerization provides insights into how furan-containing substituents can be utilized to tailor the properties of polyaniline-based materials for specific applications. rsc.org

Synthesis of Poly[this compound] and Copolymers

The synthesis of poly[this compound] and its copolymers can be achieved through established methods for polymerizing aniline and its derivatives, primarily chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization Methodologies

Chemical oxidative polymerization is a widely employed method for the large-scale synthesis of polyaniline and its derivatives. researchgate.net This technique typically involves the oxidation of the aniline monomer in an acidic medium using a suitable oxidizing agent. For the synthesis of poly[this compound], a common procedure would involve dissolving the monomer in an acidic solution, such as hydrochloric acid (HCl), followed by the dropwise addition of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). researchgate.net

The reaction proceeds via the formation of aniline radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. nih.gov The acidic medium is crucial as it protonates the nitrogen atoms, leading to the formation of the conductive emeraldine (B8112657) salt form of the polymer. researchgate.net The polymerization is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of undesirable side products. nih.gov After the reaction is complete, the polymer is isolated by filtration, washed to remove unreacted monomer and oxidant, and then dried.

Table 1: Typical Reaction Parameters for Chemical Oxidative Polymerization

| Parameter | Value/Condition |

| Monomer | This compound |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) |

| Molar Ratio (Monomer:Oxidant) | 1:1 to 1:1.25 |

| Solvent | Aqueous HCl (e.g., 1 M) |

| Temperature | 0-5 °C |

| Reaction Time | 2-24 hours |

Electrochemical Polymerization Techniques

Electrochemical polymerization offers a high degree of control over the deposition and properties of the resulting polymer film. researchgate.net This technique involves the anodic oxidation of the monomer on an electrode surface from a solution containing the monomer and a supporting electrolyte. arxiv.org For this compound, the polymerization would be carried out in an electrochemical cell with a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass), a counter electrode, and a reference electrode. arxiv.orgijariie.com

The polymerization is initiated by applying a potential to the working electrode, which oxidizes the monomer to form radical cations. researchgate.net These radical cations then react to form the polymer film on the electrode surface. arxiv.org The growth and properties of the polymer film can be controlled by parameters such as the applied potential, scan rate (in cyclic voltammetry), monomer concentration, and the nature of the electrolyte. researchgate.netarxiv.org This method is particularly useful for creating thin, uniform polymer films for applications in sensors and electronic devices. nih.gov

Advanced Characterization of Polymeric Materials

The structural, morphological, and electronic properties of the synthesized poly[this compound] can be investigated using various advanced characterization techniques.

Spectroscopic Analysis of Polymer Backbone and Conjugation (e.g., FT-IR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups and confirming the structure of the polymer. The FT-IR spectrum of poly[this compound] is expected to show characteristic peaks corresponding to the benzenoid and quinoid rings in the polyaniline backbone. nih.gov Key vibrational bands would include C-N stretching, C=C stretching of the quinoid and benzenoid rings, and N-H stretching. The presence of the furan ring would be indicated by its characteristic C-O-C stretching and C-H vibrations.

Table 2: Expected FT-IR Absorption Bands for Poly[this compound]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~1580 | C=C stretching of quinoid rings |

| ~1490 | C=C stretching of benzenoid rings |

| ~1300 | C-N stretching of secondary aromatic amine |

| ~1140 | Vibrational mode of the protonated imine |

| ~1030 | C-O-C stretching of the furan ring |

| ~800 | C-H out-of-plane bending of the aromatic rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions and the extent of conjugation in the polymer. The UV-Vis spectrum of polyaniline derivatives typically exhibits two main absorption bands. scirp.org For poly[this compound] in its conductive emeraldine salt form, one band is expected around 320-360 nm, corresponding to the π-π* transition of the benzenoid rings. scirp.org A second, broader absorption band at longer wavelengths (around 600-620 nm) is attributed to the exciton (B1674681) transition from the highest occupied molecular orbital (HOMO) of the benzenoid ring to the lowest unoccupied molecular orbital (LUMO) of the quinoid ring. scirp.org The position and intensity of these bands can provide insights into the oxidation state and conjugation length of the polymer.

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of the synthesized polymer. The morphology of polyaniline and its derivatives can vary significantly depending on the synthesis conditions and the nature of the substituents. nih.gov SEM images can reveal whether the polymer has a granular, fibrous, or porous structure. The presence of the bulky 4-(5-methyl-2-furyl) group is likely to influence the packing of the polymer chains, potentially leading to a more amorphous and porous morphology compared to unsubstituted polyaniline. rsc.org The observed morphology can have a significant impact on the material's properties, such as its conductivity and performance in sensor applications.

Theoretical Insights into Polymerization Processes and Resulting Polymer Properties (e.g., electronic band gap)